molecular formula C10H19NO2 B2764160 (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine CAS No. 2408972-06-3

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine

Cat. No.: B2764160
CAS No.: 2408972-06-3
M. Wt: 185.267
InChI Key: RNPJLPJBONVACQ-UHFFFAOYSA-N
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Description

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine is a unique chemical compound characterized by its spirocyclic structure.

Preparation Methods

The synthesis of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of methoxy groups and the methanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups and the methanamine moiety can participate in substitution reactions, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in catalysis studies and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine can be compared with other spirocyclic compounds, such as:

    Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core but differ in functional groups.

    Methoxy-substituted spiro compounds: Similar in having methoxy groups but may vary in the spirocyclic structure.

    Methanamine derivatives: Compounds with the methanamine moiety but different core structures. The uniqueness of this compound lies in its specific combination of the spirocyclic core, methoxy groups, and methanamine moiety, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

(7,7-dimethoxyspiro[3.3]heptan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPJLPJBONVACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC12CC(C2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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